Product packaging for 2-Phenyl-3-oxo-piperidine(Cat. No.:)

2-Phenyl-3-oxo-piperidine

Cat. No.: B8675235
M. Wt: 175.23 g/mol
InChI Key: ZGCNTWPBBJTVKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-3-oxo-piperidine is a piperidine derivative offered as a high-purity building block for medicinal chemistry and drug discovery research. The piperidine ring is a fundamental heterocycle in the pharmaceutical industry, present in more than twenty classes of pharmaceuticals, including various active compounds for the central nervous system, analgesics, and antimicrobials . As a substituted piperidinone, this compound features a ketone group, enhancing its versatility for further chemical functionalization and its role as a precursor for synthesizing more complex, biologically active molecules . Researchers value this scaffold for its potential to interact with diverse biological targets. Piperidine-based compounds are investigated for their activity against a wide spectrum of diseases, and their structures are commonly found in alkaloids and synthetic drugs . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO B8675235 2-Phenyl-3-oxo-piperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-phenylpiperidin-3-one

InChI

InChI=1S/C11H13NO/c13-10-7-4-8-12-11(10)9-5-2-1-3-6-9/h1-3,5-6,11-12H,4,7-8H2

InChI Key

ZGCNTWPBBJTVKU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(NC1)C2=CC=CC=C2

Origin of Product

United States

Chemical Reactivity and Transformations of 2 Phenyl 3 Oxo Piperidine Derivatives

Ring Expansion and Contraction Reactions of the Piperidine (B6355638) Core

Ring expansion and contraction reactions of the piperidine core in 2-phenyl-3-oxo-piperidine derivatives provide access to larger or smaller heterocyclic systems, which are of significant interest in medicinal chemistry and natural product synthesis.

The Demjanov rearrangement and its variation, the Tiffeneau-Demjanov rearrangement, are powerful methods for the one-carbon ring expansion of cyclic amines. wikipedia.orgwikipedia.org These reactions proceed through the diazotization of a primary amine with nitrous acid, leading to the formation of a diazonium salt which then undergoes rearrangement. wikipedia.org

The Demjanov rearrangement of a primary amine, such as an aminomethyl-substituted piperidine, with nitrous acid can lead to a ring-expanded alcohol. wikipedia.org The reaction involves the formation of a diazonium ion, which is a good leaving group. Subsequent migration of an adjacent sigma bond results in ring expansion and the formation of a carbocation, which is then trapped by water to yield the alcohol. wikipedia.org The regioselectivity of this rearrangement is influenced by the stereochemistry of the starting amine. For instance, endo-methylamines are more likely to lead to ring-enlarged products compared to their exo counterparts. wikipedia.org

The Tiffeneau-Demjanov rearrangement is a variation that starts with a β-amino alcohol and yields a ketone upon treatment with nitrous acid. wikipedia.orgd-nb.info This is often advantageous as it avoids a subsequent oxidation step. d-nb.info The reaction is known for its high yields and selectivity, with the migration of the less substituted carbon and retention of configuration being common outcomes. d-nb.info For derivatives of this compound, this would typically involve a precursor like 2-aminomethyl-2-phenyl-3-hydroxypiperidine. The reaction provides a route to seven-membered rings, which can be valuable in the synthesis of complex molecules. wikipedia.org

A general representation of the Tiffeneau-Demjanov rearrangement is the conversion of a 1-aminomethyl-cycloalkanol with nitrous acid to an enlarged cycloketone. wikipedia.org This method has been successfully applied to expand four, five, and six-membered rings. wikipedia.orgwikipedia.org

Rearrangement TypeStarting MaterialProductKey Features
DemjanovPrimary amineRearranged alcoholRing expansion possible, regioselective. wikipedia.org
Tiffeneau-Demjanovβ-amino alcoholKetoneRing expansion, often high yielding and selective. d-nb.info

Sigmatropic rearrangements, such as the d-nb.inforesearchgate.net-Wittig rearrangement, can also be employed for ring contractions. This anionic d-nb.inforesearchgate.net sigmatropic rearrangement of an allylic ether can produce a homoallylic alcohol. libretexts.org While not a direct expansion, these rearrangements represent another class of pericyclic reactions that can modify the piperidine ring system. libretexts.orgrsc.org For instance, a Wittig rearrangement can be a powerful tool for ring contraction, converting a larger ring ether into a smaller ring alcohol. libretexts.org

Other ring expansion methods for piperidine derivatives have been developed, such as those involving the ring expansion of prolinols via an aziridinium (B1262131) intermediate. researchgate.net This approach can yield C3-substituted piperidines with good enantiomeric excess. researchgate.net The regioselectivity of the nucleophilic attack on the aziridinium intermediate is dependent on the substituents on the nitrogen atom and the C4 position of the initial prolinol. researchgate.net For example, a formal synthesis of (-)-swainsonine was achieved using an enantioselective ring enlargement of a substituted prolinol as a key step. researchgate.net

Substitution and Functionalization Reactions on the Piperidine and Phenyl Moieties

The this compound scaffold allows for a variety of substitution and functionalization reactions on both the piperidine ring and the pendant phenyl group. These reactions are crucial for creating diverse libraries of compounds for biological screening.

Functionalization of the piperidine ring can be achieved through various methods. For instance, rhodium-catalyzed C-H insertion and cyclopropanation reactions of donor/acceptor carbenes have been utilized for the synthesis of positional analogues of methylphenidate. nih.gov The site selectivity of these reactions can be controlled by the choice of catalyst and the amine-protecting group. nih.gov C2-functionalization can be achieved with an N-Boc-piperidine using a specific rhodium catalyst, while C4-functionalization can be favored by using N-α-oxoarylacetyl-piperidines with a different rhodium catalyst. nih.gov

The introduction of substituents at the C3 position can be accomplished indirectly through the cyclopropanation of N-Boc-tetrahydropyridine followed by a reductive and stereoselective ring-opening of the resulting cyclopropane. nih.gov

The phenyl group can also be functionalized using standard aromatic substitution reactions, provided the conditions are compatible with the piperidine ring.

Reaction TypePositionReagents/CatalystOutcome
C-H FunctionalizationC2N-Boc-piperidine, Rh₂(R-TCPTAD)₄2-substituted piperidine nih.gov
C-H FunctionalizationC4N-α-oxoarylacetyl-piperidine, Rh₂(S-2-Cl-5-BrTPCP)₄4-substituted piperidine nih.gov
Cyclopropanation/Ring-openingC3N-Boc-tetrahydropyridine, Rh-catalyst3-substituted piperidine nih.gov

Rearrangement Reactions (e.g., Unexpected Enolization)

Derivatives of this compound can undergo unexpected rearrangement reactions, such as unusual enolization patterns. For example, studies on 2-phenyl-3-piperidone derivatives have revealed interesting enolization behavior. researchgate.net The product commonly obtained from the bromination of 2-phenylcyclohexanone (B152291) is cis-2-bromo-6-phenylcyclohexanone, which was initially thought to be 2-bromo-2-phenylcyclohexanone. researchgate.net The initial product is actually the trans-isomer, which readily interconverts to the more stable cis-isomer in acidic conditions. researchgate.net This highlights the potential for complex stereochemical outcomes in reactions involving the this compound core.

Ring Transformations in Reactions with Nucleophiles

The this compound ring can undergo transformations in the presence of nucleophiles, leading to the formation of different heterocyclic systems. For example, the reaction of 2-phenyl-3-(piperidin-1-yl)acrylonitrile with hydrazine (B178648) hydrate (B1144303) under microwave irradiation can lead to the formation of an aminopyrazole. researchgate.net This aminopyrazole can then be diazotized and coupled with active methylene (B1212753) reagents to afford pyrazolo[5,1-c] wikipedia.orgresearchgate.netresearchgate.nettriazine derivatives. researchgate.net

In other instances, reactions with binucleophiles can lead to ring transformations. For example, the reaction of chromone-3-carboxamide with hydrazine hydrate leads to the formation of chromeno[4,3-c]pyrazoles. scielo.br While not directly involving this compound, this illustrates the principle of how a heterocyclic ring can be transformed by reaction with a nucleophile.

The reaction of 1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles with various reagents in the presence of piperidine as a catalyst can lead to the formation of fused heterocyclic systems like pyrido[1,2-b] wikipedia.orgresearchgate.netresearchgate.nettriazines. scielo.br This demonstrates the role of piperidine as a catalyst in facilitating ring transformation reactions.

Structure Activity Relationship Sar Studies of 2 Phenyl 3 Oxo Piperidine Analogues

Impact of Core Scaffold Modifications on Biological Interactions

Alterations to the Piperidine (B6355638) Ring Structure

Modifications to the piperidine ring of 2-phenyl-3-oxo-piperidine analogues significantly influence their interaction with biological targets. The inherent flexibility of the six-membered piperidine ring allows it to adopt various conformations, such as chair and boat forms, which can be critical for receptor binding. nih.gov

Introducing rigidity into the piperidine ring through bridging moieties has been a key strategy in SAR studies. For instance, creating bicyclic structures like 2-azanorbornane, nortropane, and isoquinuclidine preserves or in some cases enhances binding affinity for certain receptors. nih.gov The added rigidity can help in understanding the optimal conformation for binding and may improve physicochemical properties. nih.gov Specifically, bridged piperidines can exhibit lower lipophilicity and greater aqueous solubility, which are desirable drug-like properties. nih.gov

Conversely, replacing the piperidine ring with other heterocyclic systems, such as pyrrolidine (B122466) or morpholine, can be used to assess the impact of ring size and heteroatom composition on selectivity and potency. For example, in the context of monoamine oxidase (MAO) inhibitors, compounds lacking the piperidine ring altogether show reduced activity, highlighting the importance of this specific heterocyclic core. nih.gov

Modifications of the Oxo (Ketone) Functionality

The oxo (ketone) group at the 3-position of the piperidine ring is a critical pharmacophoric feature. Its ability to act as a hydrogen bond acceptor is often vital for ligand-receptor interactions.

Studies have shown that the position of the oxo group is crucial. For example, moving the oxo group from the 3-position to the 2-position can have a dramatic effect on biological activity. In a series of dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT) ligands, 3-oxo-substituted compounds displayed weak affinity for DAT, whereas 2-oxo-substituted analogues showed high DAT binding affinity. nih.gov This suggests that the spatial orientation of the hydrogen bond accepting carbonyl group is a key determinant for potent DAT inhibition.

Furthermore, the electronic properties of the oxo group can be modulated. For instance, conjugation of the 2-oxo-substituent with the phenyl ring was found to reduce binding affinity for DAT. nih.gov Replacing the ketone with other functionalities like esters or amides can probe the necessity of the hydrogen-bonding capability for biological activity.

Influence of Substituents on the Phenyl and Piperidine Moieties

Stereochemical Considerations and Enantiomeric Purity

The stereochemistry at the 2-position of the this compound core is a critical factor influencing biological activity. The existence of enantiomers, non-superimposable mirror images, often leads to significant differences in potency and selectivity for their biological targets. rsc.org

For instance, in a series of 2-fluoro-substituted analogues targeting monoamine transporters, the (S)-enantiomer displayed significantly higher DAT binding affinity and selectivity compared to the (R)-enantiomer. nih.gov This highlights the importance of the three-dimensional arrangement of the phenyl group and the substituent for optimal interaction with the binding site. The synthesis of enantiomerically pure compounds, often achieved through chiral resolution or asymmetric synthesis, is therefore a key strategy in developing potent and selective drug candidates. rsc.orgrsc.orggoogle.com

The stereochemistry of substituents on the piperidine ring itself also plays a crucial role. For example, in analogues of the NK-1 receptor antagonist CP-99,994, the specific stereochemistry of the substituents on the piperidine ring is vital for its activity. nih.gov

Substituent Effects on Potency and Selectivity

The nature and position of substituents on both the phenyl and piperidine rings have a profound impact on the potency and selectivity of this compound analogues.

Phenyl Ring Substituents: Substituents on the phenyl ring can influence electronic properties, steric hindrance, and lipophilicity, all of which affect receptor binding. For example, in a series of monoamine transporter inhibitors, a 2-fluoro substitution on the phenylpropyl side chain, particularly in the (S)-configuration, led to a significant increase in DAT binding affinity. nih.gov In contrast, a 2-amino substitution on the same scaffold enhanced SERT binding affinity. nih.gov The position of substitution is also critical; for instance, para-substitution on a phenyl ring is often preferred over meta-substitution for enhanced monoamine oxidase (MAO) inhibitory effect. acs.org

Piperidine Ring Substituents: Substitutions on the piperidine nitrogen are a common strategy to modulate activity. For instance, N-alkylation with groups like methyl or propyl can improve metabolic stability and receptor affinity. In a series of σ1 receptor ligands, 1-methylpiperidines showed particularly high affinity and selectivity. d-nb.info Conversely, the absence of a substituent on the piperidine nitrogen (a secondary amine) can lead to reduced affinity. d-nb.info

The following table summarizes the effects of various substituents on the biological activity of this compound analogues based on published research findings.

Compound Class Substituent Position Effect on Biological Activity Reference
Monoamine Transporter LigandsFluoro2-position of phenylpropyl(S)-enantiomer significantly increases DAT affinity. nih.gov
Monoamine Transporter LigandsAmino2-position of phenylpropyl(R)-enantiomer enhances SERT affinity. nih.gov
Monoamine Oxidase InhibitorsHydroxypara-position of piperidineIncreases MAO inhibitory effect. acs.org
σ1 Receptor LigandsMethylPiperidine NitrogenHigh σ1 receptor affinity and selectivity. d-nb.info
NK-1 Receptor AntagonistsTrifluoromethoxy5-position of benzylamineSuperior in vivo blockade of NK-1 receptors. nih.gov

Role of Lipophilicity and Polarity in SAR

Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, and polarity are critical physicochemical properties that govern the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. In the context of this compound analogues, these properties are heavily influenced by the substituents on the phenyl and piperidine rings.

Increasing the lipophilicity of a molecule can enhance its ability to cross cell membranes, including the blood-brain barrier, which is crucial for CNS-active drugs. This can be achieved by adding non-polar substituents like alkyl or aryl groups. However, excessive lipophilicity can lead to poor solubility and increased metabolic breakdown. researchgate.net

Conversely, introducing polar groups, such as hydroxyl or amino groups, can increase aqueous solubility and the potential for hydrogen bonding with the target receptor. acs.org For example, the introduction of multiple polar groups in bridged piperidine derivatives was shown to decrease lipophilicity. nih.gov The strategic placement of polar substituents is key, as illustrated by the enhanced SERT binding affinity of 2-amino-substituted analogues. nih.gov

A balance between lipophilicity and polarity is often sought to optimize both pharmacokinetic and pharmacodynamic properties. The following table provides examples of how different substituents affect the lipophilicity and, consequently, the biological activity of this compound analogues.

Substituent Effect on Lipophilicity Impact on Biological Activity Reference
Alkyl/Aryl groupsIncreaseCan enhance membrane permeability and receptor binding.
Fluoro groupsIncreaseCan improve metabolic stability and blood-brain barrier penetration. nih.gov
Hydroxyl/Amino groupsDecrease (Increase Polarity)Can improve aqueous solubility and hydrogen bonding interactions. nih.govacs.org
Bridged ring systemsGenerally DecreaseCan improve aqueous solubility due to increased 3-dimensionality. nih.gov

Pharmacophore Mapping and Molecular Recognition Principles for this compound Derivatives

Pharmacophore modeling for this compound derivatives helps to distill the essential three-dimensional arrangement of chemical features required for molecular recognition at a biological target. nih.gov Based on the structure-activity relationship data, a general pharmacophore model for this class of compounds, particularly for σ1 receptor ligands, can be proposed.

The key features of this pharmacophore model include:

A Hydrophobic Aromatic Feature (Hy-Ar): This is represented by the phenyl group at the C2 position of the piperidine ring. This group is critical for establishing hydrophobic and potential π-π stacking interactions within a corresponding hydrophobic pocket of the receptor. researchgate.netnih.gov

A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the 3-oxo group serves as a crucial hydrogen bond acceptor, anchoring the ligand to the receptor via interactions with hydrogen bond donor residues, such as amino acid side chains (e.g., tyrosine or serine). researchgate.netrsc.org

A Second Aromatic/Heterocyclic Region: Provided by the substituent on the piperidine nitrogen. In highly active analogues, this is an indazole or a similar bicyclic system. researchgate.net This region explores a different sub-pocket of the binding site, contributing significantly to affinity and selectivity.

A Hydrogen Bond Donor (HBD): In the most selective analogues, the NH group of the indazole moiety acts as a hydrogen bond donor, forming an additional, specific interaction that greatly enhances binding affinity and selectivity. researchgate.net

The principles of molecular recognition for these derivatives are based on how these pharmacophoric features are spatially oriented and interact with the target protein. nih.gov The piperidine ring acts as a central scaffold, holding the phenyl group and the N1-substituent in a specific conformational arrangement. The chair-like conformation of the piperidine ring places the C2-phenyl group in a pseudo-axial or pseudo-equatorial orientation, which can influence how it fits into the binding site. rsc.org

The molecular recognition process involves a multi-point binding interaction:

The primary interaction is often the hydrophobic engagement of the 2-phenyl group. nih.gov

This is stabilized by the hydrogen bond formed by the 3-oxo group.

The nature of the N1-substituent dictates the ultimate potency and selectivity. A bulky, feature-rich substituent like an indazole ring can form multiple favorable contacts (hydrophobic, π-stacking, and hydrogen bonds), leading to high-affinity binding. researchgate.net

The selectivity observed between receptors like σ1 and D4 can be attributed to subtle differences in the shape and amino acid composition of their respective binding sites. researchgate.net A pharmacophore that perfectly complements the topology of the σ1 receptor binding site may fit poorly into the D4 site, thus explaining the high selectivity ratios seen in compounds like 12c . researchgate.net

Biological Activity Investigations of 2 Phenyl 3 Oxo Piperidine and Its Analogues in Vitro Research

Anticancer Potential and Mechanistic Pathways (In Vitro)

Analogues of 2-Phenyl-3-oxo-piperidine have demonstrated significant potential as anticancer agents in preclinical in vitro studies. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis, inhibition of cancer-related enzymes, and the direct suppression of cancer cell proliferation and viability.

Apoptosis Induction Mechanisms (e.g., Caspase Cascade Activation, Mitochondrial Membrane Potential Disruption)

The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer therapies. Research has shown that certain derivatives of 2-aryl-3-nitro-2H-chromenes, which share some structural similarities with phenyl-substituted heterocyclic compounds, are capable of inducing apoptosis in breast cancer cell lines. This process is confirmed through morphological changes and, critically, the activation of caspase-3, a key executioner enzyme in the apoptotic cascade nih.gov.

Further mechanistic insights from studies on other heterocyclic compounds, such as 1,3,4-oxadiazole (B1194373) derivatives, suggest that the apoptotic pathway induced can be the intrinsic, or mitochondrial, pathway. This is characterized by the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of initiator caspase-9, which in turn activates the executioner caspase-3, culminating in apoptotic cell death arabjchem.org. The disruption of the mitochondrial membrane potential is a critical event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors mdpi.com. While direct evidence for this compound analogues is still emerging, the activities of structurally related compounds suggest that mitochondrial dysfunction is a likely mechanism of their pro-apoptotic effects.

Enzyme Inhibition in Cancer-Related Cellular Pathways

The deregulation of various enzymes is a fundamental aspect of cancer development and progression. Consequently, the inhibition of these enzymes is a key strategy in cancer therapy. While direct studies on this compound analogues are limited, research into broader categories of nitrogen-containing heterocyclic compounds has identified promising enzyme-inhibitory activities. For instance, certain drug-like compounds have been developed to inhibit the nuclear receptor-binding SET domain (NSD) family of histone methyltransferases, enzymes that are implicated in several cancers, including pediatric leukemia technologynetworks.com.

Furthermore, other heterocyclic structures, such as thieno[2,3-c]pyridine (B153571) derivatives, have been investigated as inhibitors of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that is crucial for the stability and function of many proteins that are essential for tumor cell growth and survival nih.gov. The inhibition of such enzymes by analogues of this compound represents a plausible and promising area for future research in the development of targeted cancer therapies.

Inhibition of Cancer Cell Proliferation and Viability (In Vitro)

A fundamental measure of anticancer potential is the ability of a compound to inhibit the proliferation and reduce the viability of cancer cells. Numerous in vitro studies have demonstrated the cytotoxic effects of various piperidine-containing analogues against a panel of human cancer cell lines.

For example, a series of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives incorporating a piperidine (B6355638) moiety were evaluated for their growth inhibitory activities against 60 human tumor cell lines. Several of these compounds were found to be active against a range of cancer cell lines, with some showing potent inhibitory activity against renal cancer cell lines, with IC50 values in the low micromolar range nih.gov. Similarly, N-arylpiperazine derivatives have also been shown to exert cytotoxic effects on various cancer cell lines, with IC50 values ranging from 15 µM to 73 µM mdpi.com.

The cytotoxic potential of these compounds is often evaluated using assays such as the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound ClassCancer Cell LineIC50 (µM)
4-Aminopyrazolo[3,4-d]pyrimidine-piperidine derivative (12c)UO-31 (Renal)0.87
4-Aminopyrazolo[3,4-d]pyrimidine-piperidine derivative (12f)HL-60 (TB) (Leukemia)1.41
4-Aminopyrazolo[3,4-d]pyrimidine-piperidine derivative (12f)MOLT-4 (Leukemia)1.51
Thiazolinylphenyl-piperazine (2c)LNCAP (Prostate)32
Thiazolinylphenyl-piperazine (2a-c)DU145 (Prostate)48-67

Antimicrobial Efficacy and Spectrum of Activity (In Vitro)

In addition to their anticancer properties, piperidine derivatives have been investigated for their potential as antimicrobial agents. The rise of antibiotic-resistant bacteria has created an urgent need for new therapeutic options, and heterocyclic compounds like this compound analogues are a promising source of novel antimicrobial agents.

Activity Against Specific Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

In vitro studies have demonstrated that various piperidine derivatives possess activity against both Gram-positive and Gram-negative bacteria. Notably, activity against Staphylococcus aureus, a common Gram-positive pathogen, and Escherichia coli, a frequently encountered Gram-negative bacterium, has been reported.

The antimicrobial efficacy of these compounds is often assessed using methods such as the disc diffusion assay, which provides a qualitative measure of activity based on the size of the zone of inhibition around a disc impregnated with the test compound. More quantitative data is obtained through the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria.

For instance, a study on newly synthesized piperidine derivatives showed that they were active against both S. aureus and E. coli. The zones of inhibition were measured, and one of the compounds demonstrated activity comparable to the standard antibiotic chloramphenicol (B1208) against S. aureus biointerfaceresearch.com. Another study on different piperidine analogues also reported their antibacterial activity against these two bacterial species, with one compound showing excellent activity biointerfaceresearch.com.

CompoundMicroorganismConcentrationInhibition Zone (mm)
(E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylateEscherichia coli10 µL of 10mg/ml6 ± 0.82
Staphylococcus aureus10 µL of 10mg/ml17 ± 1.63
(E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylateEscherichia coli10 µL of 10mg/ml8 ± 0.82
Staphylococcus aureus10 µL of 10mg/ml18 ± 2.94
Chloramphenicol (Standard)Escherichia coli10 µL of 10mg/ml28 ± 2.16
Staphylococcus aureus10 µL of 10mg/ml19 ± 1.63

Anti-inflammatory Properties and Mechanistic Insights

Inflammation is a complex biological response that is integral to many diseases. The development of new anti-inflammatory agents is a continuous effort in medicinal chemistry. Analogues of this compound have been explored for their potential to modulate inflammatory pathways.

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. There are two main isoforms of this enzyme, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is typically induced during inflammation. Therefore, the selective inhibition of COX-2 is a desirable attribute for an anti-inflammatory drug to minimize side effects.

Studies on N-phenyl piperazine (B1678402) derivatives have demonstrated dose-dependent anti-inflammatory responses in vitro biomedpharmajournal.org. Furthermore, a pyrrole (B145914) derivative, structurally inspired by the selective COX-2 inhibitor celecoxib, has been shown to exhibit potent anti-inflammatory activity. This activity was associated with a reduction in the pro-inflammatory cytokine TNF-α and an increase in the anti-inflammatory cytokine TGF-β1 nih.gov.

Research into new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines has identified compounds with high potency and selectivity for the COX-2 enzyme, with IC50 values in the nanomolar range nih.gov. While these are not direct analogues of this compound, they highlight the potential for phenyl-substituted nitrogen heterocycles to act as effective and selective COX-2 inhibitors.

Compound ClassTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine (5n)COX-20.07508.6
2,3-dihydro-1H-perimidine (4b)COX47% inhibition at 1000 nM-
N-phenyl Piperazine (P7)Inflammation (BSA denaturation)~90% inhibition at 500 µg/mL-

Neurological and Central Nervous System (CNS) Interactions (In Vitro)

Receptor Modulation Studies (e.g., NK1 Receptor Antagonism, P2Y14R Antagonism)

In vitro investigations have explored the interaction of this compound analogues with various CNS receptors, revealing potential for therapeutic modulation. Key areas of study include antagonism at the Neurokinin-1 (NK1) and P2Y14 receptors.

NK1 Receptor Antagonism

Analogues of 2-phenyl-piperidine have been identified as potent antagonists of the human NK1 receptor, a G-protein coupled receptor for the neuropeptide Substance P (SP) involved in pain transmission and inflammation. A series of N-heteroarylpiperidine ethers demonstrated significant potency improvements over earlier lead compounds. nih.gov In functional assays, these compounds effectively antagonize the stimulatory effects of Substance P. For example, Netupitant, a selective NK1 antagonist, showed insurmountable antagonism in CHO cells expressing the human NK1 receptor, with a pKB value of 8.87. nih.gov In isolated guinea pig ileum, it concentration-dependently reduced the maximal response to SP, indicating a persistent antagonist effect. nih.gov These in vitro models are crucial for determining the affinity and functional antagonism of new compounds at the NK1 receptor.

P2Y14 Receptor Antagonism

The P2Y14 receptor, activated by UDP-sugars, is a target for treating inflammatory conditions. nih.gov Piperidine-containing compounds have been extensively studied as P2Y14R antagonists. Research has focused on modifying the piperidine moiety to improve drug-like properties and receptor affinity. nih.govunipd.it Bridged piperidine analogues were synthesized to add rigidity and three-dimensionality to the molecular structure, which can enhance binding interactions with the receptor. unipd.it

Structure-activity relationship (SAR) studies have been conducted by substituting the piperidine moiety with various bioisosteres, including small heteroaromatics, to remove the zwitterionic character of earlier lead compounds, which can be detrimental to bioavailability. nih.govacs.orgacs.org These modifications led to the development of potent, uncharged antagonists. For instance, replacing the piperidine ring with C-linked 1,2,3-triazol-4-yl or pyrazol-3-yl groups resulted in antagonists with IC50 values in the low nanomolar range. acs.org

Table 1: In Vitro P2Y14 Receptor Antagonism by Piperidine Analogues
Compound/AnalogueModificationAssayIC50 (nM)Reference
Analogue 10 (MRS4916)Piperidine replaced with C-linked 1,2,3-triazol-4-ylhP2Y14R Binding3.69 acs.org
Analogue 11 (MRS4917)Piperidine replaced with pyrazol-3-ylhP2Y14R Binding2.88 acs.org
Analogue 32Incorporation of 5-(hydroxymethyl)isoxazol-3-yl group into naphthalene (B1677914) scaffoldhP2Y14R Affinity15 nih.gov
Carbamate derivative 142Carbamate derivative of parent drug 15P2Y14R Binding442 ± 103 unipd.it

Enzyme Inhibition Relevant to Neurological Function (e.g., Acetylcholinesterase)

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary strategy for treating the symptoms of Alzheimer's disease. nih.gov Various derivatives containing piperidine or its bioisostere, piperazine, have been synthesized and evaluated in vitro for their AChE inhibitory potential.

In one study, a series of α,β-unsaturated carbonyl-based piperidinone derivatives were assessed for their ability to inhibit both AChE and butyrylcholinesterase (BuChE). researchgate.net The findings indicated that these compounds generally exhibited selectivity for AChE over BuChE. researchgate.net Another series of isoindoline-1,3-dione derivatives incorporating a piperazine ring showed that substitutions on the phenyl ring significantly influenced inhibitory potency. nih.gov For example, an electron-withdrawing chlorine atom at the ortho position of the phenyl ring resulted in the highest potency in that series, with an IC50 value of 0.91 µM. nih.gov Similarly, other studies have shown that the position and nature of substituents (electron-withdrawing vs. electron-donating) on the phenyl ring are critical for inhibitory activity against human AChE (hAChE). acs.org

Table 2: In Vitro Acetylcholinesterase (AChE) Inhibition by Piperidine/Piperazine Analogues
Compound SeriesMost Potent DerivativeEnzymeIC50 (µM)Reference
Piperidinone derivatives1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one (1d)AChE12.55 researchgate.net
Phthalimide-piperazine derivativesCompound with ortho-chloro moiety (4a)AChE0.91 ± 0.045 nih.gov
Phthalimide-phenacyl-piperazine derivativesCompound with 4-Fluorophenyl moiety (4b)AChE16.42 ± 1.07 nih.gov
Oxadiazole-piperidine hybridsUnsubstituted phenyl ring (SD-6)hAChE0.907 ± 0.011 acs.org
Piperidinone derivatives1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one (1g)BuChE17.28 researchgate.net

Analgesic and Anticonvulsant Activity Mechanisms (In Vitro)

Anticonvulsant Mechanisms

The mechanisms underlying the anticonvulsant effects of piperidine analogues have been explored through various in vitro models. A primary mechanism appears to be the modulation of voltage-gated ion channels. mdpi.comnih.gov Studies on certain pyrrolidine-2,5-dione derivatives revealed that their anticonvulsant activity likely stems from interactions with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. mdpi.com

Piperine, a naturally occurring piperidine alkaloid, has been shown through whole-cell patch-clamp analysis to have an inhibitory effect on Na+ channels, suggesting this is a key component of its anticonvulsant action. nih.gov Other research on piperidine derivatives points towards antagonism of the N-Methyl-D-aspartate (NMDA) receptor as a potential mechanism for their antiepileptic effects. iranpath.org The diverse in vitro findings suggest that the anticonvulsant properties of this class of compounds may arise from a complex interplay of effects on multiple ion channels and receptors.

Analgesic Mechanisms

The antinociceptive properties of piperidine analogues are often linked to their effects on ion channels involved in pain signaling. mdpi.com In vitro studies of certain anticonvulsant compounds that also show analgesic effects have pointed to a mechanism involving the inhibition of both peripheral and central sodium and calcium currents. mdpi.com Furthermore, antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in detecting noxious stimuli, has been identified as a probable molecular mechanism for the analgesic activity of some of these compounds. mdpi.commdpi.com The ability of these derivatives to modulate multiple targets involved in pain pathways underscores their potential as multifunctional analgesic agents.

Other Investigated Biological Activities (e.g., Urease Inhibition)

Beyond the CNS, piperidine-based structures have been investigated for their ability to inhibit the urease enzyme. Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. frontiersin.orgmdpi.com Therefore, urease inhibitors are of significant interest for treating infections.

A variety of piperidine derivatives with different substitutions on the nitrogen atom have been synthesized and evaluated as urease inhibitors. nih.gov These studies have shown a wide range of inhibitory activity, with IC50 values extending from the low micromolar to the sub-micromolar range. nih.govnih.gov Structure-activity relationship (SAR) analyses indicate that the size and electronic properties (electron-donating or -withdrawing) of the substituents significantly influence the inhibitory potency. nih.gov For instance, in one series of benzimidazole (B57391) derivatives incorporating a piperazine ring, a nitro group at the meta position of a phenyl ring was found to be a major contributor to potent urease inhibition, yielding an IC50 value of 0.15 µM. nih.gov These findings highlight the potential of the piperidine scaffold in designing novel and potent urease inhibitors. semanticscholar.org

Table 3: In Vitro Urease Inhibition by Piperidine/Piperazine Analogues
Compound SeriesMost Potent DerivativeIC50 (µM)Standard (Thiourea) IC50 (µM)Reference
Piperidine derivativesNot specified31.97 - 254Not specified nih.gov
Pyridylpiperazine hybridsCompound 5b2.0 ± 0.7323.2 ± 11.0 frontiersin.org
Pyridylpiperazine hybridsCompound 7e2.24 ± 1.6323.2 ± 11.0 frontiersin.org
Benzimidazole-piperazine derivativesCompound 9L (-NO2 at meta position)0.15 ± 0.0923.11 ± 0.21 nih.gov

Applications and Future Directions in Medicinal Chemistry Research

2-Phenyl-3-oxo-piperidine as a Synthetic Intermediate for Bioactive Compounds

The utility of this compound as a building block in the synthesis of complex, pharmacologically active molecules is well-established. Its keto-piperidine structure provides reactive sites for a variety of chemical transformations, enabling the construction of more elaborate molecules with therapeutic potential.

The piperidine (B6355638) ring is a common feature in many centrally acting drugs due to its ability to be functionalized to modulate physicochemical properties like lipophilicity and metabolic stability. The chiral nature of many piperidine-based drugs is crucial for their biological activity and selectivity researchgate.net. The this compound structure, in particular, serves as a key precursor for compounds targeting the central nervous system (CNS). For instance, piperidine derivatives are integral to the structure of drugs for neurological and psychiatric disorders nih.gov. The synthesis of chiral 2-alkyl piperidines, which are found in numerous medicinally important compounds, often relies on efficient and enantioselective approaches to create the core structure before further functionalization nih.gov.

One of the most significant applications of this compound is as a key intermediate in the synthesis of Substance P (neurokinin-1 or NK1) receptor antagonists google.com. These antagonists have therapeutic applications as antiemetics, particularly for chemotherapy-induced nausea and vomiting, and are being investigated for other conditions like depression and anxiety.

The synthesis of potent, orally active human NK1 antagonists often involves derivatives of a 2-phenylpiperidine (B1215205) core. Research has shown that N-heteroarylpiperidine ethers based on this scaffold exhibit significant improvements in both in vitro and in vivo potency nih.gov. The (2S)-phenyl-3-piperidone enantiomer is a particularly important intermediate for this class of therapeutic agents google.com. The development of efficient, scalable synthetic routes to this intermediate, which avoid complex resolution steps, has been a key focus of process chemistry research to support the large-scale manufacture of these pharmaceuticals google.com.

A notable example involves the preparation of N-heteroaryl-2-phenyl-3-(benzyloxy)piperidines. Specific compounds from this class have demonstrated high oral bioavailability and stability, making them promising candidates for clinical development nih.gov.

Compound/IntermediateTherapeutic Target/ApplicationKey Findings
(2S)-Phenyl-3-piperidoneIntermediate for NK1 Receptor AntagonistsCrucial precursor for pharmaceutical compounds that act as Substance P antagonists google.com.
N-heteroaryl-2-phenyl-3-(benzyloxy)piperidinesHuman NK1 Receptor AntagonistsDerivatives show high potency, oral bioavailability, and stability, with potential utility as antiemetics or for treating migraine and inflammation nih.gov.

Development of Novel Drug Candidates Based on the this compound Scaffold

The this compound framework is recognized as a "privileged scaffold" in drug discovery, meaning it is a molecular structure capable of binding to multiple biological targets. This versatility has spurred the development of novel drug candidates for a range of diseases by modifying the core structure.

Research into analogues of the Alzheimer's disease drug, Donepezil, has utilized 4-piperidone (B1582916) scaffolds substituted at the 2-position acs.org. A double aza-Michael addition reaction has been employed as an efficient method to create these chiral building blocks, which are then converted into Donepezil analogues. This approach allows for the introduction of stereochemical diversity at the 2-position of the piperidine ring, providing new insights into the structure-activity relationships for acetylcholinesterase inhibition acs.org.

Furthermore, the piperidine scaffold has been integral in the design of novel HIV-1 protease inhibitors. In one study, various piperidine analogues were incorporated as P2-ligands in a series of potent inhibitors. One of the most effective compounds from this series, which featured a (R)-piperidine-3-carboxamide as the P2-ligand, demonstrated an IC50 value of 3.61 nM against the HIV-1 protease and also showed activity against a drug-resistant viral variant nih.gov.

Methodological Advancements in Piperidinone-Based Drug Discovery

Advances in synthetic organic chemistry have provided more efficient and stereocontrolled methods for constructing piperidone and piperidine rings, which are crucial for drug discovery efforts. These methodologies aim to create diverse libraries of compounds for biological screening while controlling stereochemistry, which is often critical for therapeutic efficacy and safety mdma.ch.

Recent strategies have focused on stereocontrolled approaches to synthesize substituted piperidones, often using them as advanced intermediates for conversion to piperidines mdma.ch. For example, photochemical methods have been developed for creating bicyclic piperidinones from dienes through intramolecular cycloaddition. This scalable reaction has been applied to the synthesis of an analogue of the antipsychotic agent Belaperidone nih.gov. Another innovative approach is the organophotocatalysed [1+2+3] strategy, which allows for the one-step synthesis of diverse 2-piperidinones from simple starting materials like ammonium (B1175870) salts and alkenes researchgate.net.

The synthesis of the key intermediate (2S)-phenyl-3-piperidone has also seen significant methodological improvements. Modern processes have been developed that require fewer steps and avoid the need for classical resolution, making the synthesis more efficient and cost-effective for large-scale production google.com. These advancements include selective hydrogenation and epimerization-free oxidation techniques google.com.

Emerging Research Avenues for this compound Analogues in Therapeutic Areas

The structural versatility of the this compound scaffold continues to open new avenues for therapeutic applications. Researchers are exploring its potential in areas beyond its established roles, particularly in oncology and the treatment of neurodegenerative diseases.

In oncology, piperidine and its derivatives have been investigated for their anticancer potential. Analogues such as CLEFMA, which contains a 4-oxo-piperidine core, have been shown to induce redox homeostasis in lung adenocarcinoma cells without affecting normal cells nih.gov. The broader class of piperidine-containing compounds is being explored for efficacy against breast, prostate, colon, and ovarian cancers nih.gov.

In the field of neurodegenerative diseases, there is growing interest in piperidine-based scaffolds for conditions like Alzheimer's disease nih.govmdpi.com. The development of analogues of natural products containing this core structure is a promising strategy. For example, a designed analogue of phenylpropanoids was found to promote neurogenesis and ameliorate cognitive impairment in a mouse model of Alzheimer's disease by protecting mitochondrial function nih.gov. The ability to synthesize libraries of diverse piperidine-based compounds facilitates the exploration of new treatments for these complex multifactorial diseases mdpi.com.

Therapeutic AreaResearch FocusKey Findings/Potential
Oncology Development of piperidine-based anticancer agents.Analogues show potential in treating various cancers, including lung, breast, and prostate cancer, by mechanisms such as inducing redox homeostasis in cancer cells nih.gov.
Neurodegenerative Diseases Design of neuroprotective compounds based on the piperidine scaffold.Analogues have shown promise in Alzheimer's models by promoting neurogenesis and protecting mitochondrial function nih.govmdpi.com.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Phenyl-3-oxo-piperidine, and what factors influence reaction yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as alkylation or cyclization. For example, piperidine derivatives can be synthesized using refluxing ethanol as a solvent to facilitate ring formation, with temperature and reaction time critical for optimizing yield (e.g., >70% yield under controlled conditions) . Structural confirmation via 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR is essential to verify regiochemistry and purity, as demonstrated in enantioselective syntheses of related piperidines .

Q. How should researchers handle and store this compound to ensure safety given limited toxicity data?

  • Methodological Answer : Due to insufficient acute and chronic toxicity data, adhere to strict safety protocols:

  • Use NIOSH-approved P95 respirators for particulate protection and OV/AG/P99 cartridges for vapor exposure .
  • Wear chemically resistant gloves (e.g., nitrile) and avoid skin contact via proper glove removal techniques .
  • Store in a cool, dry environment with ventilation to prevent dust accumulation .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and computational methods:

  • NMR Spectroscopy : Assign peaks to confirm ring substitution patterns and stereochemistry .
  • Mass Spectrometry : Validate molecular weight and fragmentation patterns.
  • PubChem Data : Cross-reference InChI keys and SMILES strings for structural validation .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound derivatives during synthesis?

  • Methodological Answer : Employ chiral auxiliaries or catalysts, such as phenylglycinol-derived lactams, to induce asymmetry. For example, TFA-mediated ring-opening followed by chromatographic separation (e.g., silica gel) can achieve >95% enantiomeric excess . Monitor optical rotation and X-ray crystallography for absolute configuration determination.

Q. What strategies are recommended to resolve contradictions in reported biological activities of this compound derivatives across studies?

  • Methodological Answer :

  • Controlled Replication : Standardize assay conditions (e.g., cell lines, concentrations) to isolate variables.
  • Meta-Analysis : Aggregate data using frameworks like PICO (Population, Intervention, Comparison, Outcome) to identify confounding factors .
  • Dose-Response Studies : Clarify whether discrepancies arise from non-linear pharmacokinetics .

Q. In the absence of comprehensive ecotoxicological data, how should researchers assess environmental risks of this compound?

  • Methodological Answer :

  • QSAR Models : Predict bioaccumulation (log P) and toxicity using software like EPI Suite™.
  • Read-Across Analysis : Extrapolate from structurally similar compounds with known ecotoxicological profiles (e.g., piperidine analogs in EPA DSSTox) .
  • Persistence Testing : Conduct OECD 301 biodegradability assays if mobility data are lacking .

Key Methodological Considerations

  • Experimental Design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses and avoid peer-review pitfalls .
  • Data Validation : Cross-check spectral data against NIST or PubChem databases to mitigate analytical errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.